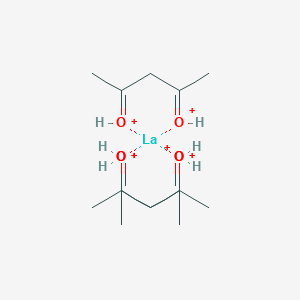
Tris(pentane-2,4-dionato-O,O')lanthanum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(pentane-2,4-dionato-O,O’)lanthanum is a coordination compound that belongs to the family of lanthanide complexes It is composed of a lanthanum ion coordinated to three pentane-2,4-dionato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(pentane-2,4-dionato-O,O’)lanthanum typically involves the reaction of lanthanum salts, such as lanthanum chloride or lanthanum nitrate, with pentane-2,4-dione (acetylacetone) in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as follows:
La3++3C5H8O2→La(C5H7O2)3+3H+
Industrial Production Methods: Industrial production of tris(pentane-2,4-dionato-O,O’)lanthanum follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Tris(pentane-2,4-dionato-O,O’)lanthanum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced by strong reducing agents, resulting in the formation of lower oxidation state lanthanum complexes.
Substitution: The pentane-2,4-dionato ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lanthanum oxide, while reduction could produce lanthanum hydride complexes.
Scientific Research Applications
Tris(pentane-2,4-dionato-O,O’)lanthanum has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biomedical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as lanthanum-based ceramics and phosphors for lighting and display technologies.
Mechanism of Action
The mechanism of action of tris(pentane-2,4-dionato-O,O’)lanthanum involves its ability to coordinate with various substrates and facilitate chemical transformations. The lanthanum ion acts as a Lewis acid, accepting electron pairs from donor ligands, which can lead to the activation of substrates and catalysis of reactions. The specific molecular targets and pathways depend on the nature of the ligands and the reaction conditions.
Comparison with Similar Compounds
- Tris(pentane-2,4-dionato-O,O’)aluminium
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)titanium
Comparison: Tris(pentane-2,4-dionato-O,O’)lanthanum is unique due to the presence of the lanthanum ion, which imparts distinct chemical properties compared to its aluminium, gallium, and titanium counterparts. Lanthanum complexes often exhibit higher coordination numbers and different reactivity patterns, making them suitable for specific applications in catalysis and materials science.
Properties
CAS No. |
14284-88-9 |
|---|---|
Molecular Formula |
C15H21LaO6 |
Molecular Weight |
436.23 g/mol |
IUPAC Name |
lanthanum(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.La/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChI Key |
UUYNRMJIFVOQCR-UHFFFAOYSA-N |
SMILES |
CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[La] |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[La+3] |
Key on ui other cas no. |
14284-88-9 |
physical_description |
White or light yellow odorless powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















